7-Aminoaryl Substitution Topology vs. 3,6-Disubstituted KDR Inhibitor Series
The target compound belongs to the 7-aminopyrazolo[1,5-a]pyrimidine series, in which the amino substituent at position 7 engages the kinase hinge region. This contrasts fundamentally with the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR inhibitor series, where potency is driven by 6-aryl substitutions (e.g., 6-(4-methoxyphenyl)-3-(thiophen-3-yl), compound 3g, KDR IC50 = 19 nM) [1]. The 7-amino series enables exploration of a different kinase selectivity space; patent disclosures explicitly claim 7-aminopyrazolo[1,5-a]pyrimidines as inhibitors of protein kinase dependent diseases, including CDK2 and other kinases distinct from KDR [2]. This substitution topology difference means the target compound cannot be evaluated using SAR rules derived from the 3,6-disubstituted series.
| Evidence Dimension | Substitution topology and kinase target profile |
|---|---|
| Target Compound Data | 7-N-(3-methoxyphenyl)amino substitution; 3-phenyl; 5-isopropyl (CAS 890629-84-2) |
| Comparator Or Baseline | 6-(4-methoxyphenyl)-3-(thiophen-3-yl) substitution (pyrazolo[1,5-a]pyrimidine 3g, KDR IC50 = 19 nM) |
| Quantified Difference | Different substitution topology (7-aminoaryl vs. 6-aryl); expected to confer distinct kinase selectivity profiles |
| Conditions | KDR enzyme inhibition assay (3g); patent claims for 7-amino series (US20050222171) covering protein kinase dependent diseases |
Why This Matters
Selecting the correct substitution topology is essential for kinase profiling campaigns; the 7-amino series targets a different kinase space than the well-characterized 3,6-disubstituted KDR inhibitors.
- [1] Fraley ME, Hoffman WF, Rubino RS, et al. Synthesis and Initial SAR Studies of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines: A New Class of KDR Kinase Inhibitors. Bioorg Med Chem Lett. 2002;12:2767-2770. View Source
- [2] Bold G, Floersheimer A, Furet P, et al. Organic Compounds. United States Patent Application US20050222171. Published October 6, 2005. View Source
